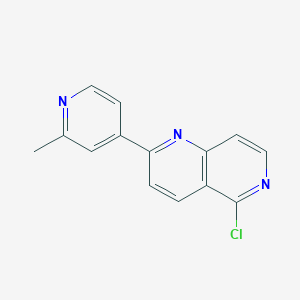

5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine

説明

5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine is a heterocyclic compound featuring a 1,6-naphthyridine core substituted with a chlorine atom at position 5 and a 2-methylpyridin-4-yl group at position 2. The chlorine substituent enhances electrophilicity and may influence binding affinity to biological targets, while the methylpyridyl group contributes to π-π stacking interactions and solubility modulation .

特性

分子式 |

C14H10ClN3 |

|---|---|

分子量 |

255.70 g/mol |

IUPAC名 |

5-chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine |

InChI |

InChI=1S/C14H10ClN3/c1-9-8-10(4-6-16-9)12-3-2-11-13(18-12)5-7-17-14(11)15/h2-8H,1H3 |

InChIキー |

ZVOXGGHFWNWGQL-UHFFFAOYSA-N |

正規SMILES |

CC1=NC=CC(=C1)C2=NC3=C(C=C2)C(=NC=C3)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine typically involves the following steps:

Coupling Reaction: The coupling of the chlorinated naphthyridine with 2-methylpyridine.

Common reagents used in these reactions include halogenating agents like thionyl chloride or phosphorus pentachloride, and coupling agents such as palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

化学反応の分析

Types of Reactions

5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxides.

Reduction: Reduction of the nitro group to an amine.

Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives depending on the nucleophile used.

科学的研究の応用

5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

作用機序

The mechanism of action of 5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

類似化合物との比較

Comparison with Similar 1,6-Naphthyridine Derivatives

Structural and Functional Group Variations

Key Observations :

- Chlorine vs.

- Methylpyridyl vs. Methoxy : The 2-methylpyridyl group in the target compound may improve solubility compared to methoxy-substituted derivatives, which are more lipophilic .

- Carboxamide vs. Methylpyridyl : Carboxamide groups (e.g., in HIV integrase inhibitors) enhance hydrogen-bonding capacity, whereas methylpyridyl groups favor π-π interactions .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The chlorine atom increases lipophilicity (logP ~2.5 estimated), comparable to 5-Chloro-8-iodo-1,6-naphthyridine (logP ~3.1) but lower than methoxy derivatives (logP ~3.5) .

- Solubility : The methylpyridyl group enhances aqueous solubility relative to fully aromatic analogs, critical for oral bioavailability .

- ADMET Profile: In silico studies on benzo[b]thieno[3,2-h]-1,6-naphthyridine suggest that rigid fused-ring systems improve metabolic stability, a feature likely shared by the target compound .

生物活性

5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine, a compound characterized by its unique naphthyridine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize key findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research sources.

- Chemical Formula : C14H10ClN3

- Molecular Weight : 255.70 g/mol

- CAS Number : 1385818-52-9

Research indicates that 5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine may function as an antagonist at various receptors. Its structural features allow for interaction with multiple biological targets, particularly in the context of neurological and cardiovascular conditions.

1. Antagonistic Effects

Studies have demonstrated that this compound exhibits antagonistic properties towards certain adrenergic receptors. For instance, it has shown significant selectivity for the human α2B adrenoceptor, which is critical in regulating cardiovascular functions and neurotransmitter release.

| Compound | Receptor Target | Selectivity Factor |

|---|---|---|

| 5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine | α2B Adrenoceptor | High Selectivity |

2. Neuroprotective Potential

In vitro studies suggest that this compound may possess neuroprotective effects. It has been evaluated for its ability to mitigate neuronal damage in models of acute myocardial infarction and other neurodegenerative conditions. The compound's ability to inhibit certain pathways implicated in oxidative stress and inflammation is a focal point of ongoing research.

3. Pharmacokinetics and Bioavailability

The pharmacokinetic profile of 5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine suggests favorable absorption characteristics. Studies have indicated that it demonstrates reasonable stability in biological fluids, which is essential for therapeutic efficacy.

Case Study 1: Cardiovascular Applications

A study investigated the effects of 5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine on heart tissue post-myocardial infarction. Results showed that administration of the compound significantly reduced infarct size and improved cardiac function in animal models. The mechanism was linked to its antagonistic action on α2B receptors, leading to enhanced blood flow and reduced ischemic damage.

Case Study 2: Neurodegenerative Disease Models

In another study focusing on neurodegeneration, the compound was tested for its ability to protect against neuronal cell death induced by toxic agents. The findings indicated that it effectively reduced apoptosis markers and preserved cell viability in cultured neurons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。